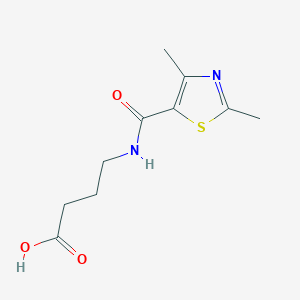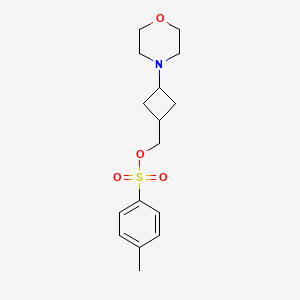
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol It is characterized by the presence of a morpholine ring attached to a cyclobutyl group, which is further connected to a methylbenzenesulfonate moiety
Métodos De Preparación
The synthesis of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-(4-morpholinyl)cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .
Análisis De Reacciones Químicas
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Aplicaciones Científicas De Investigación
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
- (3-Morpholinocyclobutyl)methyl 4-chlorobenzenesulfonate
- (3-Morpholinocyclobutyl)methyl 4-nitrobenzenesulfonate
These compounds share a similar core structure but differ in the substituents on the benzene ring, which can significantly impact their chemical and biological properties .
Propiedades
Fórmula molecular |
C16H23NO4S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(3-morpholin-4-ylcyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H23NO4S/c1-13-2-4-16(5-3-13)22(18,19)21-12-14-10-15(11-14)17-6-8-20-9-7-17/h2-5,14-15H,6-12H2,1H3 |
Clave InChI |
AEFZVASIFXZXQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



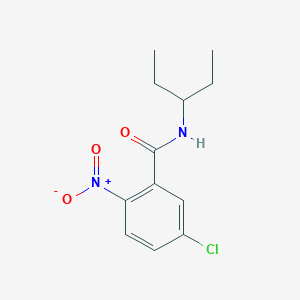
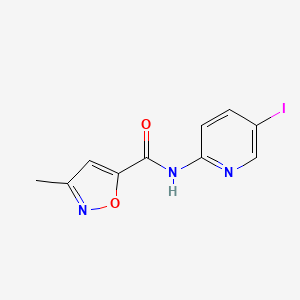
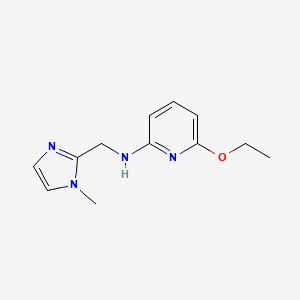

![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
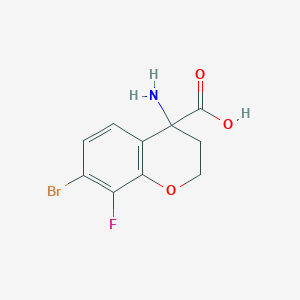
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

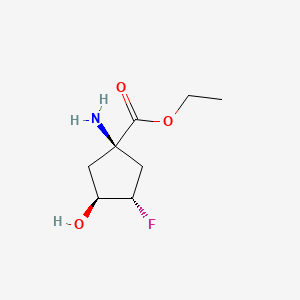
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

